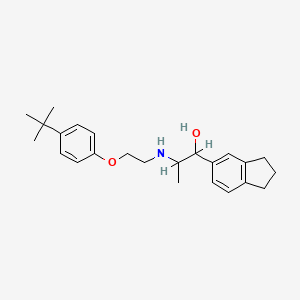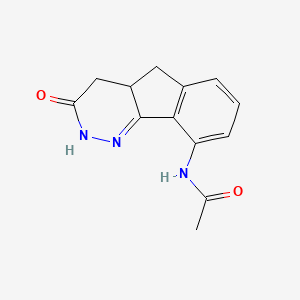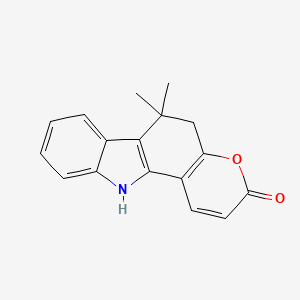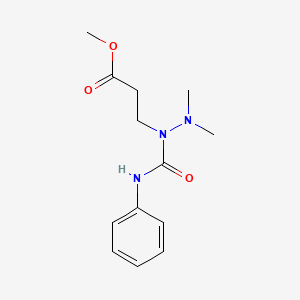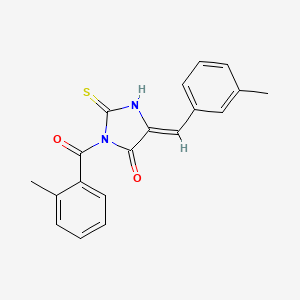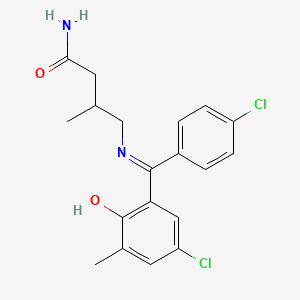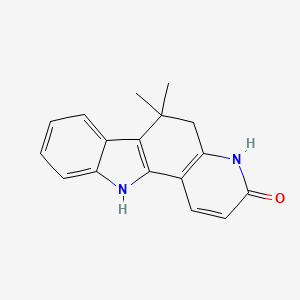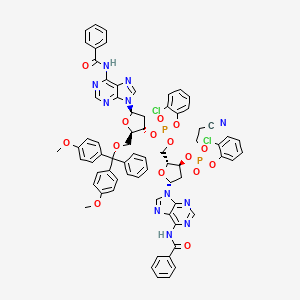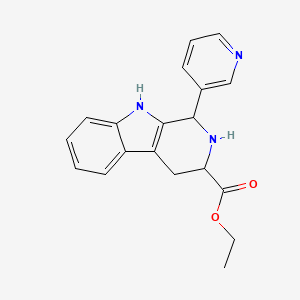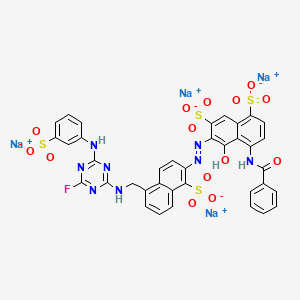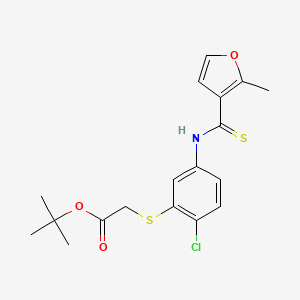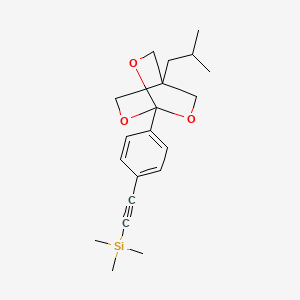
Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl- is a complex organic compound with a unique structure that includes a trioxabicyclo octane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- typically involves multiple steps. The key steps include the formation of the trioxabicyclo octane ring system, followed by the introduction of the phenyl and ethynyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or alkene.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound’s potential bioactivity could be explored for drug development. Its unique structure might interact with biological targets in novel ways, leading to new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. In a materials science context, its unique structure could impart specific physical properties to the materials it is incorporated into.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other silanes with different substituents or other trioxabicyclo octane derivatives. These compounds would share some structural features but differ in their specific functional groups and, consequently, their properties.
Uniqueness
What sets Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- apart is its combination of the trioxabicyclo octane ring system with the phenyl and ethynyl groups. This unique combination of features could lead to novel properties and applications not seen in similar compounds.
Propiedades
Número CAS |
108614-11-5 |
|---|---|
Fórmula molecular |
C20H28O3Si |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
trimethyl-[2-[4-[4-(2-methylpropyl)-2,6,7-trioxabicyclo[2.2.2]octan-1-yl]phenyl]ethynyl]silane |
InChI |
InChI=1S/C20H28O3Si/c1-16(2)12-19-13-21-20(22-14-19,23-15-19)18-8-6-17(7-9-18)10-11-24(3,4)5/h6-9,16H,12-15H2,1-5H3 |
Clave InChI |
KVJPNGHZTGCDJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


